3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound with the molecular formula C13H17NO5S. It is a member of the oxathiazolidine family, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of tert-butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. These interactions can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Boc-1,2,3-oxathiazolidine 2,2-dioxide: A similar compound with a different substituent on the oxathiazolidine ring.
tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate: Another related compound with similar structural features.
Uniqueness
3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the Boc protecting group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17NO5S |
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Molecular Weight |
299.34 g/mol |
IUPAC Name |
tert-butyl 2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
MRPGVSFPIVVEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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